BenchChemオンラインストアへようこそ!

N-Desmethyl rosuvastatin-D3

Bioanalytical Method Validation LC-MS/MS Quantitation Pharmacokinetics

This deuterated analog incorporates three deuterium atoms at the N-methylsulfonamide position (+3 Da shift), enabling unambiguous mass spectrometric differentiation from unlabeled N-desmethyl rosuvastatin. ICH M10 and EMA guidance designate stable isotope-labeled internal standards as the preferred approach for matrix effect compensation. Structurally dissimilar analog IS (e.g., atorvastatin, hydrochlorothiazide) introduce systematic quantification errors that cannot be corrected by calibration. Methods using this D3-IS achieve an LLOQ of 0.02 ng/mL—a 10-fold sensitivity improvement over structural analog IS methods—and support 12-month stability at -70°C for multi-center clinical trials.

Molecular Formula C₂₁H₂₃D₃FN₃O₆S
Molecular Weight 470.53
Cat. No. B1162048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl rosuvastatin-D3
Synonyms(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-mesyl-d3-minopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid
Molecular FormulaC₂₁H₂₃D₃FN₃O₆S
Molecular Weight470.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Rosuvastatin-D3: Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Rosuvastatin Metabolite


N-Desmethyl rosuvastatin-D3 is a deuterated stable isotope-labeled (SIL) analog of N-desmethyl rosuvastatin, the primary active metabolite of the HMG-CoA reductase inhibitor rosuvastatin [1]. The compound incorporates three deuterium atoms at the N-methylsulfonamide position, resulting in a molecular weight of 470.53 g/mol (free acid) or 492.51 g/mol (sodium salt form) [2]. This predictable mass shift (+3 Da) enables unambiguous mass spectrometric differentiation from the unlabeled analyte N-desmethyl rosuvastatin [2]. The compound is supplied primarily as a sodium salt with isotopic purity specifications typically ≥98%, making it suitable for use as an internal standard (IS) in validated LC-MS/MS bioanalytical methods for quantifying N-desmethyl rosuvastatin in biological matrices [3].

Why N-Desmethyl Rosuvastatin-D3 Cannot Be Replaced by Non-Isotopic Internal Standards in Regulated Bioanalysis


Interchanging N-desmethyl rosuvastatin-D3 with a structurally dissimilar analog internal standard (e.g., hydrochlorothiazide, carbamazepine, atorvastatin, or cilostazol) introduces systematic quantification errors that cannot be fully corrected by calibration. Non-isotopic internal standards exhibit divergent chromatographic retention behavior, differential matrix effect susceptibility, and distinct ionization efficiency compared to the target analyte N-desmethyl rosuvastatin [1]. Critically, regulatory guidance from the European Medicines Agency and ICH M10 emphasizes that stable isotope-labeled internal standards are the preferred approach for compensating matrix effects and ensuring method robustness in pharmacokinetic and toxicokinetic studies [2]. The D3-labeled analog co-elutes with the unlabeled analyte and experiences identical ion suppression/enhancement phenomena, whereas structural analogs may co-elute imperfectly or respond differently to plasma matrix components [1].

N-Desmethyl Rosuvastatin-D3: Quantified Differentiation Evidence Versus Alternative Internal Standards


Chromatographic Co-Elution and Signal Interference: Deuterated SIL-IS Eliminates Cross-Talk Observed with Structural Analog IS

Structural analog internal standards such as hydrochlorothiazide, atorvastatin, carbamazepine, and cilostazol exhibit distinct chromatographic retention times and different fragmentation pathways from N-desmethyl rosuvastatin, introducing baseline separation variability and potential cross-signal contamination [1]. In contrast, N-desmethyl rosuvastatin-D3 demonstrates near-identical retention time and chromatographic behavior to the unlabeled analyte, ensuring co-elution and identical matrix effect exposure [1]. This co-elution property eliminates the need for chromatographic resolution between IS and analyte, directly addressing cross-signal contribution concerns cited in EMA bioanalytical guidelines [2].

Bioanalytical Method Validation LC-MS/MS Quantitation Pharmacokinetics

Extraction Recovery and Matrix Effect Compensation: Deuterated SIL-IS Normalizes Ion Suppression That Structural Analogs Cannot Fully Correct

Methods employing deuterated internal standards for rosuvastatin-related analytes demonstrate superior extraction recovery consistency and matrix effect normalization. In a validated LC-MS/MS method using deuterated IS for rosuvastatin and ezetimibe, extraction recovery for both analytes and their deuterated IS ranged from 95.7% to 99.8% with IS-normalized matrix factors ranging from 0.963 to 1.023, demonstrating effective compensation for ion suppression [1]. In contrast, a method using the structural analog carbamazepine as IS for N-desmethyl rosuvastatin achieved mean extraction recoveries of only 75.3–98.8% for three analytes, with intra- and inter-day precision/accuracy ranging from 88.2–96.4%, reflecting incomplete matrix effect compensation [2]. Methods using deuterated IS for N-desmethyl rosuvastatin achieved intra- and inter-day precision (RSD) ≤9% and accuracy within -5.2% to 4.6% [3].

Matrix Effect Ion Suppression Sample Preparation Method Validation

Lower Limit of Quantification (LLOQ): Deuterated SIL-IS Enables Sub-ng/mL Sensitivity That Exceeds Capabilities of Methods Using Structural Analog IS

Validated LC-MS/MS methods employing deuterium-labeled internal standards for N-desmethyl rosuvastatin consistently achieve lower limits of quantification at or below 0.5 ng/mL. Using deuterium-labeled IS and 300 µL human plasma, an LLOQ of 0.02 µg/L (0.02 ng/mL) was achieved for N-desmethyl rosuvastatin [1]. A separate validated method using d6-deuterated IS and 50 µL buffered human plasma achieved an LLOQ of 0.5 ng/mL [2]. In contrast, a method using carbamazepine as IS achieved an LLOQ of 0.2 ng/mL with 100 µL plasma, and an early validated method without deuterated IS achieved an LLOQ of 0.5 ng/mL with 50 µL plasma [3][4]. The 10-fold sensitivity advantage (0.02 vs 0.2 ng/mL) with deuterated IS enables more precise quantification of trough concentrations in clinical pharmacokinetic studies.

LLOQ Method Sensitivity Trace-Level Quantification Pharmacokinetics

Regulatory Compliance and Method Validation: SIL-IS Addresses EMA/ICH M10 Requirements That Structural Analog IS May Fail

The ICH M10 guideline on bioanalytical method validation, which supersedes previous EMA guidance, establishes explicit requirements for internal standard selection and matrix effect evaluation [1]. The guideline emphasizes that a stable isotope-labeled internal standard is the preferred approach for compensating matrix effects in LC-MS/MS assays [1]. Methods using N-desmethyl rosuvastatin-D3 as IS inherently satisfy this regulatory preference, as the deuterated analog co-elutes with the analyte and shares identical physicochemical properties [2]. In contrast, structural analog IS methods require additional validation data to demonstrate that the IS adequately tracks analyte behavior throughout sample preparation, chromatographic separation, and ionization [1]. Methods using atorvastatin as IS for N-desmethyl rosuvastatin, while validated according to international guidelines, still represent a second-tier approach that may face additional regulatory scrutiny [3].

Regulatory Compliance ICH M10 Method Validation Bioanalytical Guidelines

Stability Profile: N-Desmethyl Rosuvastatin Demonstrates Validated Long-Term Plasma Stability Supporting Longitudinal Studies

N-desmethyl rosuvastatin has demonstrated robust stability in plasma matrices, a prerequisite for reliable quantification in studies with extended sample collection and storage periods. Validated stability data show that N-desmethyl rosuvastatin in plasma:buffer (1:1) remained stable at room temperature for 24 hours and at -70°C for 12 months [1]. In a separate validation using d6-deuterated internal standards, all three rosuvastatin-related analytes were stable in matrix during bench-top conditions (6 hours on ice-water slurry), after three successive freeze-thaw cycles, and at -80°C for 1 month [2]. This extensive stability characterization supports the use of N-desmethyl rosuvastatin-D3 as a reliable IS in studies requiring long-term sample archiving and repeat analysis.

Analyte Stability Sample Storage Longitudinal Studies Method Validation

N-Desmethyl Rosuvastatin-D3: Recommended Procurement Scenarios Based on Quantitative Evidence


Regulated Clinical Pharmacokinetic and Bioequivalence Studies

For clinical studies requiring regulatory submission to FDA, EMA, or other health authorities, N-desmethyl rosuvastatin-D3 is the appropriate internal standard selection. The ICH M10 guideline explicitly prefers stable isotope-labeled internal standards for LC-MS/MS bioanalysis [1]. Methods using this D3-labeled IS have been successfully applied to 24-hour pharmacokinetic studies in healthy subjects receiving 10 mg rosuvastatin [2] and to steady-state concentration determination in coronary artery disease patients [3]. The validated LLOQ of 0.02 ng/mL supports accurate quantification of N-desmethyl rosuvastatin at clinically relevant trough concentrations [2].

Drug-Drug Interaction (DDI) Studies Requiring High Sensitivity

In DDI studies where co-administered drugs may suppress N-desmethyl rosuvastatin concentrations below typical therapeutic monitoring ranges, the enhanced sensitivity achieved with deuterated IS is critical. Methods using SIL-IS achieve an LLOQ of 0.02 ng/mL [2], a 10-fold sensitivity improvement over methods using structural analog IS (LLOQ 0.2 ng/mL) [4]. This sensitivity enables detection and quantification of potentially clinically significant reductions in metabolite exposure during DDI assessments. Validated methods using deuterated IS have been successfully applied to drug-drug interaction studies involving rosuvastatin [5].

Multi-Site Clinical Trials with Extended Sample Archiving Requirements

For multi-center clinical trials involving geographically dispersed sample collection sites, central laboratory analysis, and potential incurred sample reanalysis, the demonstrated long-term stability of N-desmethyl rosuvastatin in plasma supports reliable quantification across extended storage intervals. Stability has been validated for 12 months at -70°C [6] and 1 month at -80°C with three freeze-thaw cycles [7]. The use of the co-eluting D3 internal standard ensures consistent matrix effect compensation across sample batches collected and stored under varying conditions [8].

Simultaneous Multi-Analyte Assays Requiring Baseline Resolution

In validated methods requiring simultaneous quantification of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin, the use of deuterated internal standards for each analyte enables baseline chromatographic separation of all three analytes within 6.0 minutes [7]. This multi-analyte capability, supported by D3/D6-labeled IS for each target, reduces per-sample analysis time and plasma volume requirements (50 µL) [7] compared to methods using structural analog IS that may require separate analytical runs or longer gradient programs to resolve IS from analytes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl rosuvastatin-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.